4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine CAS 375350-98-4 properties
4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine CAS 375350-98-4 properties
An In-depth Technical Guide to 4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the 2-aminothiazole family, this molecule serves as a crucial building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide details its physicochemical properties, provides an in-depth analysis of its synthesis via the Hantzsch thiazole reaction including a step-by-step protocol, outlines methods for its analytical characterization, discusses its potential biological activities based on the broader class of 2-aminothiazoles, and covers essential safety and handling procedures.
Core Compound Profile and Physicochemical Properties
4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine is a substituted 2-aminothiazole. The thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] The specific substitution pattern on the phenyl ring—a chloro group at position 3 and an ethoxy group at position 4—is critical for modulating the molecule's electronic and steric properties, which in turn influences its biological activity and function as a synthetic intermediate.[3]
Computational data, such as the topological polar surface area (TPSA) and LogP, are valuable in early-stage drug discovery for predicting a compound's absorption and membrane permeability.[3]
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 375350-98-4 | [3] |
| Molecular Formula | C₁₁H₁₁ClN₂OS | [3] |
| Molecular Weight | 254.74 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% (Typical) | [3] |
| LogP | 3.44 | [3] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [3] |
| InChI Key | MEHIARBSPJDWJZ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insight
The most prominent and classical method for preparing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[4][5] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to produce the 2-aminothiazole core.[3][6]
The Hantzsch Thiazole Synthesis: Mechanism
The synthesis of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine proceeds by reacting 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone with thiourea.[3] The reaction mechanism is a multi-step pathway:
-
Nucleophilic Attack (S_N2) : The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.
-
Intramolecular Cyclization : The nitrogen of the resulting intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration : The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6][7]
This method is highly effective and tends to be high-yielding.[6]
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (1 eq.)
-
Thiourea (1.2 eq.)
-
Ethanol (solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.2 eq.) in ethanol.[6]
-
Addition of Ketone : Gently heat the thiourea solution to reflux. In a separate beaker, dissolve the 2-bromo-1-(3-chloro-4-ethoxyphenyl)ethanone (1 eq.) in a minimal amount of ethanol.[8]
-
Reaction : Add the α-haloketone solution dropwise to the refluxing thiourea solution over approximately 30 minutes. This controlled addition helps to minimize the formation of byproducts.[8]
-
Reflux : Continue to reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[8][9]
-
Cooling and Precipitation : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The thiazole product is often poorly soluble and may begin to precipitate.[6]
-
Work-up : Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir. This step neutralizes any hydrobromic acid (HBr) formed during the reaction.[6]
-
Isolation : Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any remaining salts.[6]
-
Drying and Purification : Spread the collected solid on a watch glass and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine, a combination of spectroscopic methods is employed.[1]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (Ar-H) in the 6.9-7.8 ppm region. - Singlet for the thiazole C5-H around 6.5-7.5 ppm. - Broad singlet for the amine (-NH₂) protons. - Quartet and triplet for the ethoxy (-OCH₂CH₃) group around 4.1 ppm and 1.4 ppm, respectively. |
| ¹³C NMR | - Signals for the thiazole ring carbons (C2, C4, C5) typically between 100-170 ppm. - Aromatic carbon signals in the 115-160 ppm range. - Signals for the ethoxy group carbons (~64 ppm for -OCH₂ and ~15 ppm for -CH₃).[10][11] |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (two bands) around 3200-3400 cm⁻¹. - C-H stretching (aromatic) around 3000-3150 cm⁻¹. - C=N stretching of the thiazole ring around 1470-1580 cm⁻¹. - C-O stretching (ether) around 1050-1150 cm⁻¹.[12][13] |
| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (254.74 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |
Biological Activity and Applications in Drug Discovery
While specific biological data for CAS 375350-98-4 is not extensively published, the 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives have demonstrated a wide spectrum of pharmacological activities.[1][14][15]
-
Anti-inflammatory Activity : Many thiazole derivatives exhibit anti-inflammatory properties. A plausible mechanism of action is the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[14][16][17]
-
Antimicrobial and Antifungal Activity : The thiazole nucleus is present in numerous compounds with potent activity against various bacterial and fungal strains.[1][9][16]
-
Anticancer Activity : Certain 2-aminothiazole derivatives have shown potential antiproliferative effects against various cancer cell lines, acting through mechanisms such as enzyme inhibition or apoptosis induction.[15][16]
The primary application of 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine is as a key building block.[3] The nucleophilic 2-amino group serves as a versatile handle for further chemical modifications, such as acylation to form amides, allowing for the creation of large libraries of novel compounds for high-throughput screening in drug discovery programs.[3]
Safety, Handling, and Storage
As a laboratory chemical, 4-(3-chloro-4-ethoxyphenyl)thiazol-2-amine requires careful handling.
-
Hazards : The compound is classified as hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[18][19]
-
Storage : The compound should be stored in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated place, away from strong oxidizing agents.[3]
-
Spills : In case of a spill, contain the material with an inert absorbent and place it in an appropriate waste container for disposal.[18]
This product is intended for research and further manufacturing use only and is not for human or veterinary use.[3]
Conclusion
4-(3-Chloro-4-ethoxyphenyl)thiazol-2-amine (CAS 375350-98-4) is a valuable heterocyclic intermediate synthesized efficiently via the Hantzsch thiazole reaction. Its structure, containing the privileged 2-aminothiazole scaffold, makes it an important precursor for developing novel compounds with potential therapeutic value, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in the laboratory.
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